ethyl N-[(4-bromophenoxy)acetyl]tryptophanate
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Overview
Description
ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a synthetic compound that combines several functional groups, including an indole ring, a bromophenoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromophenoxy Acetamide Formation: The bromophenoxy group is introduced by reacting 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This is then converted to the corresponding acetamide using ammonia or an amine.
Coupling Reaction: The indole derivative is coupled with the bromophenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives
Reduction: Conversion of nitro groups to amines
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the indole ring.
Pharmacology: It can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is likely related to its ability to interact with specific molecular targets in the body. The indole ring can bind to various receptors, such as serotonin receptors, while the bromophenoxy group may enhance binding affinity or selectivity . The compound may also inhibit certain enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: This compound shares a similar structure but has a benzoxazolone group instead of a bromophenoxy group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound with a methoxynaphthalene group instead of a bromophenoxy group.
Uniqueness
ETHYL 2-[2-(4-BROMOPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is unique due to the combination of the bromophenoxy group and the indole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H21BrN2O4 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H21BrN2O4/c1-2-27-21(26)19(11-14-12-23-18-6-4-3-5-17(14)18)24-20(25)13-28-16-9-7-15(22)8-10-16/h3-10,12,19,23H,2,11,13H2,1H3,(H,24,25) |
InChI Key |
QXXNZCQTGAOJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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